Quantitative Antileishmanial Activity and Selectivity Profile of Piperidine-Benzodioxole Derivatives
In a series of novel piperidine-benzodioxole derivatives, the nitro-substituted analog demonstrated quantifiable leishmanicidal activity against *Leishmania amazonensis*, while the unsubstituted 4-(1,3-benzodioxol-5-yloxy)piperidine scaffold (as part of ester and carbamate derivatives) served as the essential core for this activity. The data show that activity is highly dependent on the aryl-acyl substituent, with the nitro derivative exhibiting an IC50 of 17.24 μM [1]. This is comparable in potency to the 3,4-benzodioxole ester and n-hexyl carbamate derivatives within the same study, highlighting that the core scaffold enables activity but requires specific optimization [1]. Importantly, all tested derivatives showed low toxicity against human cells, establishing a favorable selectivity profile for this scaffold class [1].
| Evidence Dimension | Antileishmanial activity (IC50) |
|---|---|
| Target Compound Data | Nitro derivative of piperidine-benzodioxole scaffold: IC50 = 17.24 μM |
| Comparator Or Baseline | 3,4-benzodioxole ester and n-hexyl carbamate derivatives (comparable potency) |
| Quantified Difference | Not applicable; data demonstrates class-level activity and scaffold dependency. |
| Conditions | In vitro assay against *Leishmania amazonensis* promastigotes. |
Why This Matters
For procurement in antiparasitic drug discovery, this data validates the piperidine-benzodioxole core as a non-toxic starting point for developing novel antileishmanial agents, differentiating it from inactive or more toxic scaffolds.
- [1] Fernandes, Í. A., de Almeida, L., Ferreira, P. E., Marques, M. J., Rocha, R. P., Coelho, L. F., ... & Viegas, C. (2015). Synthesis and biological evaluation of novel piperidine-benzodioxole derivatives designed as potential leishmanicidal drug candidates. Bioorganic & Medicinal Chemistry Letters, 25(15), 2994-2998. View Source
